molecular formula C6H13N B585164 Cyclohexyl-d11-amine CAS No. 1219805-96-5

Cyclohexyl-d11-amine

Cat. No.: B585164
CAS No.: 1219805-96-5
M. Wt: 110.244
InChI Key: PAFZNILMFXTMIY-KAFHOZLVSA-N
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Description

Cyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water . It is a weak base, compared to strong bases such as NaOH, but it is a stronger base than its aromatic analog, aniline . It is a useful intermediate in the production of many other organic compounds .


Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . The reaction is as follows: C6H5NH2 + 3 H2 → C6H11NH2 . It is also prepared by alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine is C6H13N . The average mass is 99.174 Da and the mono-isotopic mass is 99.104797 Da .


Chemical Reactions Analysis

The reactivity of amines is similar to ammonia: amines are basic, nucleophilic, and react with alkyl halides, acid chlorides, and carbonyl compounds . Additionally, aromatic amines are highly reactive .


Physical And Chemical Properties Analysis

Cyclohexylamine has a molar mass of 99.17 and appears as a clear to yellowish liquid . It has a strong, fishy, amine odor . The density is 0.8647 g/cm3 . It has a melting point of -17.7 °C and a boiling point of 134.5 °C . It is miscible with water and very soluble in ethanol . It has a vapor pressure of 11 mmHg at 20°C . The acidity (pKa) is 10.64 .

Scientific Research Applications

  • Catalysis and Chemical Reactions : Cyclohexyl-d11-amine is used in palladium-catalyzed amination reactions. For instance, it has been used in the amination of aryl chlorides, which forms aryl amines in good to excellent yields (Reddy & Tanaka, 1997). Additionally, the compound has been utilized in studies related to allylic amination reactions catalyzed by ruthenium porphyrin (Manca et al., 2014).

  • Spectroscopy and NMR Studies : this compound has been a subject of study in NMR spectroscopy, particularly in understanding conformational isomerization. A notable study used this compound for spin-echo NMR studies to investigate chair-chair isomerization of cyclohexane and its derivatives (Allerhand et al., 1965).

  • Environmental Chemistry and Surface Analysis : Research has been conducted on the adsorption of cyclohexylamine, including its d11 variant, on soil surfaces. This is significant in understanding its environmental impact, especially where cyclohexylamine is used as a corrosion inhibitor (Groenewold et al., 1996).

  • Chemical Synthesis : this compound is involved in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of 1-aminated-2,5-cyclohexadienes, which are reagents in radical transfer hydroaminations (Guin et al., 2007).

  • Polymer Chemistry : Studies have been conducted on the copolymerization of cyclohexene oxide and carbon dioxide using chromium(III) amine-bis(phenolate) complexes, where cyclohexylamine derivatives play a role (Devaine-Pressing et al., 2015).

Mechanism of Action

Target of Action

Cyclohexylamine, the non-deuterated analog of Cyclohexyl-d11-amine, is an organic compound belonging to the aliphatic amine class . It is a weak base and is a useful intermediate in the production of many other organic compounds . The principal target organs in rats are the liver, lungs, kidneys, and brain .

Mode of Action

Cyclohexylamine is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol . The corrosive effect of cyclohexylamine is due to its alkalinity . It has sympathomimetic and cardiovascular effects . In addition, it releases catecholamine and histamine .

Biochemical Pathways

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators .

Pharmacokinetics

Following oral administration, cyclohexylamine is absorbed rapidly and almost completely in both animals and humans . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Both in humans and in the animal species investigated, 90% or more of the administered doses of cyclohexylamine are eliminated via the urine .

Result of Action

The principal target organs in the rat are the liver, lungs, kidneys, brain, spleen, and gastrointestinal tract .

Action Environment

The action of Cyclohexylamine can be influenced by environmental factors. For instance, the compound’s corrosivity can affect the skin and eyes . Its strong, fishy odor can also cause nausea, vomiting, dizziness, and irritation to the eyes and in the upper respiratory tract when inhaled .

Safety and Hazards

Cyclohexylamine is listed as an extremely hazardous substance as defined by Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . The National Institute for Occupational Safety and Health has suggested workers not be exposed to a recommended exposure limit of over 10 ppm (40 mg/m3) over an eight-hour workshift . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

A miniaturized flow device has been developed to combine microfluidics technology and plasma process . In this microreactor, atmospheric pressure dielectric barrier discharges are generated in a gas in contact with a liquid phase . This study was conducted with plasma generated in ammonia in contact with a flow of liquid cyclohexane . Cyclohexylamine was synthesized with a good selectivity, and the process can be implemented to improve conversion and effectiveness .

Properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFZNILMFXTMIY-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264631
Record name Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219805-96-5
Record name Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219805-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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